molecular formula C9H16O2 B6155016 1-butylcyclobutane-1-carboxylic acid CAS No. 58148-13-3

1-butylcyclobutane-1-carboxylic acid

Cat. No.: B6155016
CAS No.: 58148-13-3
M. Wt: 156.2
InChI Key:
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Description

1-Butylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a butyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclobutane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Further oxidized carboxylic acids.

    Reduction Products: Primary alcohols, aldehydes.

    Substitution Products: Acid chlorides, esters.

Scientific Research Applications

1-Butylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding properties. The cyclobutane ring’s strain energy can also play a role in its chemical behavior and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Butylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclobutane carboxylic acids

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-butylcyclobutane-1-carboxylic acid involves the alkylation of cyclobutane-1-carboxylic acid with 1-bromobutane followed by decarboxylation.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "1-bromobutane", "Sodium hydroxide", "Water", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 10 g of cyclobutane-1-carboxylic acid in 50 mL of water and add 10 g of sodium hydroxide. Stir the mixture for 10 minutes.", "Step 2: Add 10 mL of 1-bromobutane to the mixture and stir for 1 hour at room temperature.", "Step 3: Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Heat the residue at 200°C for 2 hours to decarboxylate the product.", "Step 6: Purify the product by recrystallization from ethanol." ] }

CAS No.

58148-13-3

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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